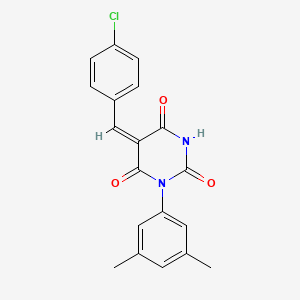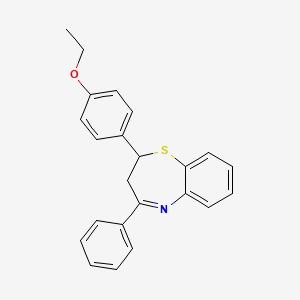![molecular formula C19H24O3 B5213847 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene, also known as BMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMB belongs to the family of benzene derivatives and is synthesized through a multi-step process involving different chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene is still under investigation. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene may also induce cell death by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene can inhibit the growth of cancer cells and induce apoptosis. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene is its potential as a drug delivery system due to its ability to form stable complexes with various drugs. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene also exhibits low toxicity, making it a safe candidate for in vitro and in vivo studies. However, one of the limitations of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene. One potential area of research is the development of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene, which may lead to the development of novel anti-cancer agents. Additionally, the synthesis of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene derivatives may lead to the discovery of compounds with improved properties for various applications.
Synthesis Methods
The synthesis of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene involves several steps, including the reaction of 4-ethylphenol with 4-chlorobutanol to form 4-(4-ethylphenoxy)butanol. This intermediate product is then reacted with 2-methoxyphenyl magnesium bromide to produce 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene. The final product is purified through a series of extractions and recrystallization steps.
Scientific Research Applications
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
1-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-10-12-17(13-11-16)21-14-6-7-15-22-19-9-5-4-8-18(19)20-2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGETSVELTBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)


![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)